molecular formula C7H5Cl2NO3 B102687 2,6-Dichloro-4-nitroanisole CAS No. 17742-69-7

2,6-Dichloro-4-nitroanisole

Cat. No.: B102687
CAS No.: 17742-69-7
M. Wt: 222.02 g/mol
InChI Key: GJYVJKPFYCKNEC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of anisole, where two chlorine atoms and one nitro group are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-nitroanisole typically involves the nitration of 2,6-dichloroanisole. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process. Initially, 2,6-dichloroanisole is prepared by the chlorination of anisole. This is followed by the nitration process as described above. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature controls .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and elevated temperatures.

Major Products:

    Reduction: 2,6-Dichloro-4-aminoanisole.

    Substitution: Products depend on the nucleophile used, such as 2,6-diamino-4-nitroanisole when using an amine.

Scientific Research Applications

2,6-Dichloro-4-nitroanisole has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloro-6-nitroanisole
  • 2,6-Dichloro-4-nitrophenol
  • 2,6-Dichloro-4-nitroaniline

Comparison: 2,6-Dichloro-4-nitroanisole is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to 2,4-Dichloro-6-nitroanisole, the position of the nitro group in this compound leads to different reactivity patterns in substitution reactions. Similarly, the presence of the methoxy group in this compound distinguishes it from 2,6-Dichloro-4-nitrophenol and 2,6-Dichloro-4-nitroaniline, affecting its solubility and interaction with other molecules .

Properties

IUPAC Name

1,3-dichloro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVJKPFYCKNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938930
Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17742-69-7
Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Record name 17742-69-7
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Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Record name 1,3-dichloro-2-methoxy-5-nitrobenzene
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Record name Benzene, 1,3-dichloro-2-methoxy-5-nitro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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